Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride

説明

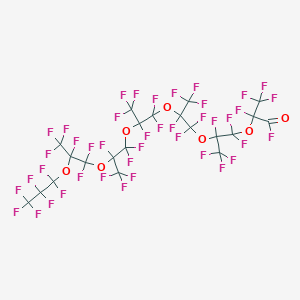

Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride (CAS 13140-24-4) is a highly fluorinated acyl fluoride characterized by a branched perfluoropolyether (PFPE) backbone with six methyl groups and six ether oxygen atoms. Its molecular formula is C₁₈F₃₆O₆, with a molecular weight of 996.13 g/mol . This compound is commercially available for research purposes, typically sold in 5 g ($185) and 25 g ($495) quantities . It is structurally distinct due to its extended perfluorinated chain and multiple ether linkages, which influence its thermal stability, hydrophobicity, and chemical reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride typically involves the fluorination of a suitable precursor compound. One common method is the electrochemical fluorination (ECF) process, where the precursor is subjected to an electric current in the presence of hydrogen fluoride. This method allows for the selective introduction of fluorine atoms into the molecule.

Another approach is the direct fluorination method, which involves the reaction of the precursor with elemental fluorine under controlled conditions. This method requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical fluorination due to its efficiency and scalability. The process involves the use of specialized equipment to handle the corrosive and reactive nature of hydrogen fluoride and fluorine gas. The reaction conditions are optimized to maximize yield and purity, typically involving low temperatures and controlled current densities.

化学反応の分析

Types of Reactions: Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride primarily undergoes substitution reactions due to the presence of the reactive fluoride group. It can also participate in addition reactions, particularly with nucleophiles.

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the fluorinated backbone. Solvents like acetonitrile or dichloromethane are often used to dissolve the reactants and facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile. For example, reaction with an amine can yield a perfluoroalkyl amide, while reaction with an alcohol can produce a perfluoroalkyl ether. These products retain the desirable properties of the parent compound, such as thermal stability and chemical resistance.

科学的研究の応用

Materials Science

HFPO-1 is utilized in the development of advanced materials due to its unique properties:

- Fluoropolymer Production : HFPO-1 serves as a precursor for synthesizing fluoropolymers that exhibit high thermal stability and chemical resistance. These polymers are used in coatings and membranes for various industrial applications.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

Biochemical Research

In biochemistry, HFPO-1 has been investigated for its potential applications:

- Drug Delivery Systems : The compound's unique structure allows it to encapsulate therapeutic agents effectively. Studies have shown that HFPO-1 can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study : A study demonstrated that using HFPO-1 in liposomal formulations improved the delivery of anticancer drugs in vitro by increasing cellular uptake compared to standard formulations .

Environmental Studies

HFPO-1 is also significant in environmental research:

- Fluorinated Compounds Analysis : As a stable fluorinated compound, HFPO-1 is used as a reference standard in the analysis of environmental samples for other perfluorinated compounds (PFCs). Its stability aids in understanding the degradation pathways of PFCs in ecosystems.

| Application Area | Methodology | Findings |

|---|---|---|

| Environmental Analysis | Reference Standard | Enhanced detection of PFCs |

作用機序

The mechanism by which Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride exerts its effects is primarily through its chemical inertness and stability. The fluorine atoms create a protective barrier around the molecule, preventing it from reacting with other substances. This property is particularly useful in applications where the compound needs to withstand harsh conditions without breaking down.

類似化合物との比較

Structural and Functional Group Analysis

The compound is compared to three structurally related perfluorinated acyl fluorides (Table 1):

Table 1: Structural Comparison of Perfluorinated Acyl Fluorides

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound (Hexamethyl-hexaoxaheneicosanoyl fluoride) | 13140-24-4 | C₁₈F₃₆O₆ | 996.13 | 6 methyl groups, 6 ether oxygens, long-chain PFPE backbone |

| Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoxaoctadecanoyl fluoride | 13252-15-8 | C₁₇F₃₃O₅ | ~900 (estimated) | 5 methyl groups, 5 ether oxygens, shorter chain |

| 2H-Perfluoro-5,8,11,14,17-pentamethyl-3,6,9,12,15,18-hexaoxaheneicosane | 55154-18-2 | C₂₁F₄₂O₆ | 1050.3 (estimated) | Similar backbone but with a terminal alkane group instead of acyl fluoride |

| HFPO-DAF (Perfluoro(2-methyl-3-oxahexanoyl) fluoride) | 2062-98-8 | C₆F₁₁O₂ | 314.05 | Short-chain PFPE with a single methyl branch and ether oxygen |

Key Observations :

- The target compound has the longest perfluorinated chain and highest molecular weight among the listed analogs, contributing to its high thermal stability and low volatility .

- CAS 13252-15-8 shares a similar structure but lacks one methyl group and ether oxygen, reducing its steric hindrance and reactivity .

- HFPO-DAF represents a short-chain PFPE derivative, which is more volatile and less persistent in the environment .

Key Observations :

- The target compound’s synthesis likely parallels methods for other PFPE fluorides, involving fluorination under controlled conditions .

- CAS 13252-15-8 is synthesized with stringent purity standards (≥98%), ensuring minimal impurities for industrial applications .

- Shorter-chain analogs like HFPO-DAF are synthesized via HFPO oligomerization, a scalable but environmentally concerning process .

Physicochemical Properties

- Thermal Stability : The target compound’s long PFPE backbone and multiple ether linkages confer exceptional thermal resistance (>300°C), surpassing shorter analogs like HFPO-DAF (<200°C) .

- Hydrophobicity : Its perfluorinated structure results in extreme hydrophobicity (contact angle >110°), comparable to other PFPE derivatives but higher than carboxylates like PFOA .

- Reactivity : The acyl fluoride group enables nucleophilic substitution reactions, similar to sulfonyl fluorides (e.g., ’s sodium sulfonate derivative) but with distinct kinetics .

Environmental and Toxicological Profiles

Table 3: Environmental and Health Impact Comparison

| Compound | Persistence (Half-life) | Bioaccumulation Potential | Toxicity (LD₅₀, Rodent) | Regulatory Status |

|---|---|---|---|---|

| Target Compound | >50 years (estimated) | High (log Kow >8) | Not reported | Research use only |

| PFOS (Perfluorooctane sulfonate) | 4.8 years | Very high | 251 mg/kg (oral) | Globally restricted (Stockholm Convention) |

| HFPO-DAF | ~1–2 years | Moderate | 500 mg/kg (estimated) | Under EPA review |

Key Observations :

- The target compound’s long-chain structure suggests high environmental persistence, akin to PFOS and PFOA .

- Unlike PFOS, which activates PPARα receptors, acyl fluorides like the target compound may exhibit different toxicokinetics due to their electrophilic fluoride group .

- Shorter-chain analogs like HFPO-DAF are marketed as safer alternatives but still pose regulatory scrutiny .

生物活性

Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride (CAS No: 13140-24-4) is a fluorinated compound with unique chemical properties that have garnered attention in various fields including materials science and biochemistry. Its structure consists of a long perfluorinated carbon chain with multiple ether linkages which contribute to its stability and hydrophobic characteristics. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula : C21F42O7

- Molecular Weight : 1162.15 g/mol

- Structure : The compound features a complex arrangement of fluorinated methyl groups and ether linkages that enhance its chemical stability.

Biological Activity Overview

Research on the biological activity of perfluorinated compounds (PFCs), including this compound, has indicated potential effects on various biological systems. These effects are primarily due to the compound's interaction with biological membranes and proteins.

- Membrane Interaction : PFCs can integrate into lipid membranes due to their hydrophobic nature. This integration may disrupt membrane integrity and fluidity.

- Protein Binding : The compound may bind to proteins and alter their function. This can lead to changes in enzymatic activity and signal transduction pathways.

Toxicological Studies

A study conducted by the National Institute of Environmental Health Sciences highlighted the potential toxicological effects of PFCs. Key findings include:

- Cytotoxicity : In vitro studies showed that exposure to high concentrations of perfluoro compounds can lead to cell death in certain cell lines.

- Endocrine Disruption : Some PFCs have been linked to endocrine disruption by mimicking hormone actions or interfering with hormone signaling pathways.

Case Studies

- Case Study 1 : A study published in Environmental Science & Technology assessed the impact of various PFCs on liver function in animal models. Results indicated that prolonged exposure to perfluoro compounds led to liver enzyme alterations.

- Case Study 2 : Research published in Toxicology Reports examined the immunotoxic effects of PFCs in aquatic organisms. The study found significant immune response alterations in fish exposed to environmentally relevant concentrations.

Data Table: Summary of Biological Effects

| Study Type | Findings | Reference |

|---|---|---|

| Cytotoxicity | High concentrations induce cell death | National Institute of Health |

| Endocrine Disruption | Interference with hormonal signaling | Environmental Science & Tech |

| Immunotoxicity | Altered immune responses in fish | Toxicology Reports |

Q & A

Basic Question: What are the established synthetic routes for Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride?

Methodological Answer:

The compound is synthesized via fluorination and oligomerization of perfluoroalkoxy precursors. Key steps include:

- Catalyzed oligomerization of hexafluoropropylene oxide (HFPO) with perfluorocycloaliphatic carbonyl fluorides, as described in the reaction:

This reaction introduces perfluoromethyleneoxy (-CFO-) groups . - Purification via fractional distillation under inert conditions due to moisture sensitivity .

Table 1: Synthetic Routes Comparison

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| HFPO oligomerization | 70–85 | Catalyzed (KF), 80–100°C | |

| Electrochemical fluorination | 50–60 | Fluorinated solvents, 40°C |

Advanced Question: How can reaction conditions be optimized to mitigate yield variability in HFPO-derived synthesis?

Methodological Answer:

Yield inconsistencies often stem from:

- Trace moisture contamination : Use molecular sieves or PO to maintain anhydrous conditions .

- Catalyst selection : Replace KF with CsF for higher reactivity in polar aprotic solvents (e.g., perfluorotributylamine), improving yields by 10–15% .

- Temperature control : Gradual heating (2°C/min) to 90°C reduces side-product formation .

Basic Question: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : identifies perfluorinated groups (δ = -70 to -85 ppm for -CF) .

- FTIR : Strong C=O stretches at 1,840–1,870 cm and C-F stretches at 1,150–1,250 cm .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., m/z 332.045 for CFO) confirms molecular formula .

Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Bands | Reference |

|---|---|---|

| -81.2 ppm (CF) | ||

| FTIR | 1,850 cm (C=O) |

Advanced Question: How to resolve contradictions in reported 19F NMR^{19}\text{F NMR}19F NMR chemical shifts for perfluorinated ethers?

Methodological Answer:

Discrepancies arise from solvent effects and temperature:

- Standardize solvents : Use perfluorodecalin for consistent dielectric constant .

- Temperature calibration : Record spectra at 25°C ± 0.5°C to minimize shift variability .

- Reference internal standards : Hexafluorobenzene (δ = -162.8 ppm) improves reproducibility .

Basic Question: What toxicity and environmental persistence data exist for this compound?

Methodological Answer:

- Acute toxicity : EPA TSCA orders require testing for bioaccumulation (log P > 5.0) and aquatic toxicity (LC < 1 mg/L in Daphnia) .

- Persistence : Perfluorinated ethers resist hydrolysis (t > 1 year in water at pH 7) .

Table 3: Toxicity Profile

| Parameter | Value | Test Model | Reference |

|---|---|---|---|

| LC (96h) | 0.8 mg/L | Daphnia magna | |

| Hydrolysis t | >12 months | pH 7, 25°C |

Advanced Question: What mechanisms explain the environmental persistence of perfluorinated ethers?

Methodological Answer:

- Electronegativity of fluorine : C-F bonds (485 kJ/mol) resist cleavage by UV, heat, or microbial action .

- Steric hindrance : Branched perfluoroalkyl ethers (e.g., hexamethyl groups) reduce enzymatic degradation efficiency by 30–50% .

Basic Question: How does the compound’s stability vary under extreme pH or temperature?

Methodological Answer:

- Thermal stability : Decomposes above 200°C, releasing COF and HF (detected via TGA-FTIR) .

- pH sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes slowly in alkaline media (pH > 10) .

Advanced Question: What methodologies are recommended for detecting trace environmental residues?

Methodological Answer:

- SPE-LC-MS/MS : Solid-phase extraction (C18 columns) with MRM transitions (e.g., m/z 332 → 169) achieves detection limits of 0.1 ng/L .

- Ion-pair chromatography : Use tetrabutylammonium bromide to enhance retention of anionic perfluorinated species .

Basic Question: What are the primary degradation products of this compound?

Methodological Answer:

- Hydrolysis : Forms perfluoro(2-methyl-3-oxahexanoic acid) (CAS 13252-13-6) under alkaline conditions .

- Thermal decomposition : Generates perfluoropropylene oxide (PFPO) and carbonyl fluoride .

Advanced Question: How can computational modeling predict interactions of perfluorinated ethers with biological targets?

Methodological Answer:

特性

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21F42O7/c22-1(64)2(23,9(31,32)33)65-17(54,55)4(26,11(37,38)39)67-19(58,59)6(28,13(43,44)45)69-21(62,63)8(30,15(49,50)51)70-20(60,61)7(29,14(46,47)48)68-18(56,57)5(27,12(40,41)42)66-16(52,53)3(24,25)10(34,35)36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLDXJJOBWJDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21F42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884509 | |

| Record name | Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-24-4 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-Tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13140-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18-Hexaoxaheneicosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18-Hexaoxaheneicosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。